5-Bromo-N-cyclohexyl-2-furamide

Description

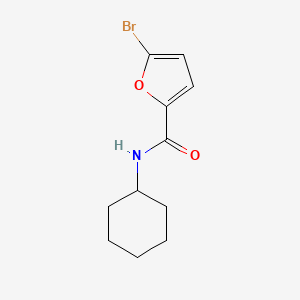

5-Bromo-N-cyclohexyl-2-furamide (CAS: 117845-24-6) is a brominated furan derivative with a cyclohexylamide substituent. Its molecular formula is C₁₁H₁₄BrNO₂, featuring a furan ring substituted with a bromine atom at the 5-position and a cyclohexyl carboxamide group at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules . Its structural uniqueness lies in the combination of a lipophilic cyclohexyl group and the electron-withdrawing bromine atom, which may influence reactivity and binding properties in medicinal chemistry applications.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYUOQBROIUTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966878 | |

| Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-24-6, 5245-88-5 | |

| Record name | 5-Bromo-N-cyclohexyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117845-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclohexyl-2-furamide typically involves the bromination of 2-furoic acid followed by amide formation with cyclohexylamine. The reaction conditions often include:

Bromination: 2-furoic acid is treated with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-furoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Bromination: Large-scale bromination of 2-furoic acid using bromine or N-bromosuccinimide (NBS).

Amide Formation: The brominated product is then reacted with cyclohexylamine in large reactors, often using automated systems to control reaction conditions and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2-furamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-furoic acid and cyclohexylamine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Products like 5-azido-2-furamide or 5-thio-2-furamide.

Oxidation: Products like 5-bromo-2-furanone.

Reduction: Products like 5-bromo-tetrahydrofuran.

Hydrolysis: 5-bromo-2-furoic acid and cyclohexylamine.

Scientific Research Applications

5-Bromo-N-cyclohexyl-2-furamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclohexyl-2-furamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Analysis:

Substituent Effects on Reactivity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to the diethylamide analog (C₉H₁₁BrNO₂), which may improve membrane permeability in biological systems .

This compound’s intermediate role is highlighted in patent literature for synthesizing indole carboxamide derivatives, such as those described in EP Application 2023 (Compound 6e), which target oxidative stress pathways .

Molecular Weight and Complexity: The phenoxyphenyl analog (C₁₇H₁₂BrNO₃) has the highest molecular weight (358.19 g/mol), which may limit solubility but improve thermal stability in polymer applications . The diethylamide variant (C₉H₁₁BrNO₂) offers simplicity for mechanistic studies or derivatization due to its lower steric hindrance .

Research Findings and Limitations

- Synthetic Accessibility: this compound is commercially available (3 suppliers listed in ), whereas analogs like the phenoxyphenyl derivative are less common, suggesting higher synthesis complexity .

- Data Gaps: Limited published data exist on the biological activity or pharmacokinetics of these compounds. Further studies are needed to correlate substituent effects with functional outcomes.

Biological Activity

5-Bromo-N-cyclohexyl-2-furamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound (C₁₁H₁₄BrNO₂) is characterized by a bromine atom at the 5-position of a furan ring and a cyclohexyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Bromine at C5 of furan; cyclohexyl | Potential kinase inhibitor |

| 5-Bromo-2-furamide | Bromine at C5; no cyclohexyl group | Antimicrobial properties |

| N-Cyclohexyl-2-furamide | No bromine; cyclohexyl only | Anti-inflammatory effects |

| 5-Chloro-N-cyclohexyl-2-furamide | Chlorine instead of bromine | Similar biological activities |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the furan ring enhances its binding affinity, allowing it to modulate various biochemical pathways. This modulation may occur through the inhibition or activation of target proteins, leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can effectively combat pathogens such as E. coli and S. aureus, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate these mechanisms fully and determine the compound's efficacy in clinical settings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Activity | Notes |

|---|---|---|

| 5-Bromo-N-cyclohexyl-N-methyl-2-furamide | Antimicrobial | Similar structure with an additional methyl group |

| 5-Bromo-N-(4-hydroxycyclohexyl)-2-furamide | Potential anti-inflammatory | Contains a hydroxyl group on the cyclohexyl ring |

| N-Cyclohexyl-2-furamide | Anti-inflammatory | Lacks bromine; primarily known for anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of furan-based compounds demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs, particularly against Gram-positive bacteria .

- Cancer Cell Proliferation Inhibition : In vitro studies revealed that treatment with this compound resulted in a significant reduction in proliferation rates of certain cancer cell lines, suggesting potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.